Propyl carbamate

Overview

Description

Propyl carbamate (PC) is a chemical compound that is widely used in a variety of scientific and industrial applications. It is a white, crystalline solid with a melting point of approximately 65°C and a boiling point of approximately 200°C. It is soluble in water and has a molecular weight of around 88.1 g/mol. PC is a derivative of carbamic acid and is also known as this compound acid or this compound ester. It is a versatile compound that is used in a variety of laboratory experiments and industrial processes.

Scientific Research Applications

1. Toxicological Impacts and Biomarkers

- Propyl carbamate, as part of carbamate insecticides like propoxur, has been studied for its toxic effects on organisms. Research has demonstrated that propoxur can induce oxidative stress, impair liver function, and alter metabolic processes like ketogenesis, fatty acid β-oxidation, and glycolysis, contributing to hepatotoxicity. This emphasizes the importance of sensitive methods for early detection of organismal changes due to exposure to such insecticides (Yu-Jie Liang et al., 2012).

2. Antimicrobial Properties

- Studies dating back to the 1940s identified potent bacteriostatic and bactericidal properties of this compound against various gram-negative and gram-positive organisms. This compound was found to be significantly more effective than urethane and urea in its antibacterial properties, which are enhanced by increasing the number of carbon atoms in the alkyl chain of the substituted compound (L. Weinstein, 1946).

3. Neurotoxicity and Protective Effects

- Carbamates like propoxur have been linked to acetylcholine esterase inhibition and cognitive impairment. Research has explored the protective effects of certain herbal drugs against these neurotoxic impacts. For example, Withania somnifera (Ashwagandha) was found to attenuate cognitive impairment and AChE inhibition caused by sub-chronic exposure to propoxur (C. S. Yadav et al., 2010).

4. Impact on Energy Supply in Neurons

- Carbamates, including propoxur, affect the energy supply and glucose utilization in neurons. Studies have shown that these compounds decrease ATP levels, mitochondrial membrane potential, and glucose consumption in rat cortical neurons. These findings are significant for understanding the neurotoxic effects of carbamates on energy metabolism and cellular structures like neurofilaments (G. Schmuck & F. Mihail, 2004).

5. Analytical Methods for Detection in Food and Beverages

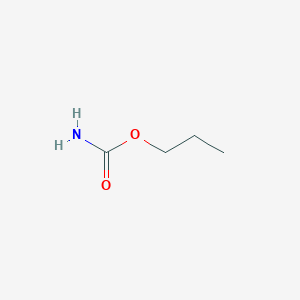

- Research has been conducted on methods for the rapid determination of ethyl carbamate, a related compound, in Chinese rice wine. This is crucial for monitoring toxic contaminants in food and beverages. This compound was used as an internal standard in this study, demonstrating its role in analytical chemistry (Jun Liu, Yan Xu, & Guang-ao Zhao, 2012).

6. Herbicidal Applications

- Carbamate compounds, including this compound, have been explored for their herbicidal activity. For instance, benzenesulphonylcarbamate esters, which incorporate the carbamate group, have been identified as having significant herbicidal properties (H. Cottrell & B. Heywood, 1965).

7. Interaction with Hormonal Activity

- Studies have assessed the interaction of carbamate insecticides, including propoxur, with human estrogen and progesterone receptors in breast and endometrial cancer cells. These findings are crucial for understanding the potential endocrine-modulating effects of carbamates in mammalian cells (D. M. Klotz, S. F. Arnold, & J. McLachlan, 1997).

Mechanism of Action

Target of Action

Propyl carbamate, also known as propyl-[3-(dimethylamino)propyl]carbamate, is a systemic carbamate fungicide . The primary target of this compound is the enzyme Acetylcholinesterase . This enzyme plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

This compound interacts with its targets by modulating inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction results in the inhibition of the target enzyme, leading to an accumulation of acetylcholine in the synaptic cleft, thereby disrupting nerve function .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the cholinergic system. By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this system, leading to a range of downstream effects . Increased oxidative stress might be a result of cholinergic hyperactivity or might be due to its direct effect on the production of reactive oxygen and nitrogen species .

Pharmacokinetics

As a systemic fungicide, it is likely that this compound is absorbed and distributed throughout the organism upon exposure

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of nerve function due to the inhibition of acetylcholinesterase . This can lead to a range of effects, depending on the extent of exposure and the specific organism involved. In some cases, this compound has been shown to affect the expression of certain genes, such as the CsDIR16 gene in cucumbers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals in the environment can potentially interact with this compound, affecting its stability and activity . Additionally, the specific conditions of the environment, such as temperature and pH, could also influence the action of this compound

Biochemical Analysis

Biochemical Properties

Propyl carbamate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, and the nature of these interactions is often through the enzymatic hydrolysis of the carbamate ester or amide linkage . The compound, this compound, is involved in these biochemical reactions, contributing to the metabolic pathways of organisms .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels. The compound, this compound, plays a role in these metabolic pathways .

properties

IUPAC Name |

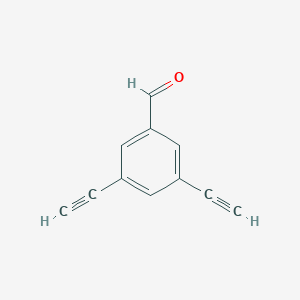

propyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3-7-4(5)6/h2-3H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTOKMNHRPSGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

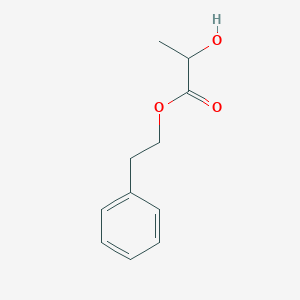

CCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060833 | |

| Record name | Propyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Powder; [MSDSonline] | |

| Record name | n-Propyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

196 °C | |

| Record name | PROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, ETHANOL & DIETHYL ETHER, SOL IN ACETONE, In water, 7.64X10+4 mg/L at 25 °C | |

| Record name | PROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 MM HG @ 52.4 °C | |

| Record name | PROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PRISMS | |

CAS RN |

627-12-3 | |

| Record name | Propyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYL CARBAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOL3EUA03Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

60 °C | |

| Record name | PROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the antibacterial effect of propyl carbamate and how does it compare to urea and urethane?

A1: this compound exhibits both bacteriostatic and bactericidal properties against a range of gram-negative and some gram-positive bacteria []. It shows greater antibacterial activity compared to urea and methyl or ethyl carbamate. Studies suggest that this compound is approximately three times more potent than urethane and six times more effective than urea in inhibiting bacterial growth []. Furthermore, it demonstrates about four times the bactericidal potency of urethane and 8-10 times that of urea [].

Q2: How does this compound interact with sulfanilamide and para-aminobenzoic acid (PABA)?

A2: While sub-inhibitory concentrations of this compound alone do not inhibit bacterial growth, combining it with similarly ineffective concentrations of sulfanilamide results in a bacteriostatic mixture []. The exact nature of this interaction, whether additive or synergistic, remains unclear []. Additionally, this compound, similar to urea and urethane, can inhibit the antagonistic effect of PABA on sulfanilamide []. Interestingly, this inhibitory effect on PABA is observed at lower concentrations of this compound compared to urea or ethyl carbamate [].

Q3: What is the impact of this compound on the oxygen consumption of Escherichia coli?

A3: this compound, at concentrations that completely inhibit growth, reduces the oxygen consumption rate of E. coli to about 50% of the rate observed in the absence of the compound []. This effect is similar to that observed with sulfathiazole, suggesting a possible similarity in their mechanisms of action []. Interestingly, this compound, unlike sulfathiazole, can accelerate the oxygen consumption of resting E. coli cells [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not include specific spectroscopic data for this compound, they mention the use of techniques such as IR and NMR spectroscopy to elucidate the structure of synthesized carbamate pesticides, including a this compound derivative [].

Q6: How does altering the alkyl chain length of carbamates affect their antibacterial activity?

A6: Research suggests that increasing the number of carbon atoms in the alkyl chain of carbamate derivatives generally leads to enhanced antibacterial effects []. This is evident in the higher potency of this compound compared to ethyl carbamate and urethane (ethyl carbamate) [].

Q7: Does the configuration of the carbon chain in this compound influence its antibacterial activity?

A7: The configuration of the carbon chain appears to have minimal impact on the antibacterial properties of this compound. Isothis compound, a branched-chain isomer, demonstrates comparable activity to the straight-chain this compound [].

Q8: What is known about the toxicity of this compound?

A8: Research on the teratogenic and carcinogenic effects of carbamate compounds indicates a potential for toxicity []. In a study on Syrian hamsters, this compound demonstrated teratogenicity comparable to ethyl carbamate (urethane) []. Further research in mice showed that n-propyl carbamate exhibited weak lung carcinogenic activity []. These findings underscore the importance of careful consideration regarding the potential toxicity of this compound.

Q9: How is ethyl carbamate, a related compound, typically analyzed in beverages?

A9: Several research papers describe methods for determining ethyl carbamate in various beverages like wine and soy sauce [, , , ]. These methods often involve extraction techniques like headspace solid-phase microextraction (HS-SPME) followed by analysis using gas chromatography coupled with mass spectrometry (GC/MS) [, , , ]. The use of internal standards like n-propyl carbamate is also common for accurate quantification [, , , ].

Q10: Are there any applications of this compound in drug development?

A11: While the provided research doesn't mention specific drug development applications for this compound itself, it highlights the use of "1-ethyl-1-methyl this compound," also known as emylcamate, as a muscle relaxant and tranquilizer in orthopedic practice [].

Q11: What is the impact of carbamate pesticides on the soil ecosystem?

A12: Research highlights the significant impact of carbamate pesticides on soil microbial communities and enzyme activities. A study on three carbamate pesticides, including a this compound derivative, revealed that lower doses can stimulate microbial biomass and population growth, while higher doses have adverse effects []. Similarly, these pesticides initially suppressed soil enzyme activities, but the effects varied depending on the enzyme and pesticide concentration []. These findings emphasize the importance of understanding the ecological implications of carbamate pesticide use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)